molecular formula C20H10N2 B181414 6,12-Diazaanthanthrene CAS No. 191-27-5

6,12-Diazaanthanthrene

Cat. No.: B181414
CAS No.: 191-27-5
M. Wt: 278.3 g/mol
InChI Key: QJFHKSYOIDHBGD-UHFFFAOYSA-N
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Description

6,12-Diazaanthanthrene: is a polycyclic aromatic compound with the molecular formula C20H10N2 It is known for its unique structure, which includes two nitrogen atoms incorporated into an anthanthrene framework

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6,12-Diazaanthanthrene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the cyclodehydrogenation of 2,2’-diamino-1,1’-binaphthyl derivatives. This reaction is usually carried out in the presence of a strong oxidizing agent such as ferric chloride (FeCl3) or potassium ferricyanide (K3Fe(CN)6) in an organic solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).

Industrial Production Methods:

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6,12-Diazaanthanthrene can undergo oxidation reactions, often leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound. Typical reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or nitrating agents in sulfuric acid.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

6,12-Diazaanthanthrene is used as a building block in the synthesis of more complex polycyclic aromatic compounds. Its unique electronic properties make it valuable in the study of organic semiconductors and conductive materials.

Biology and Medicine:

Research into the biological activity of this compound and its derivatives is ongoing

Industry:

In the industrial sector, this compound is explored for its use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and other electronic devices

Mechanism of Action

The mechanism by which 6,12-Diazaanthanthrene exerts its effects is primarily related to its electronic structure. The incorporation of nitrogen atoms into the anthanthrene framework alters the electron distribution, enhancing its ability to participate in electronic interactions. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance.

Comparison with Similar Compounds

    Anthanthrene: A polycyclic aromatic hydrocarbon with a similar structure but without nitrogen atoms.

    Acridine: Another nitrogen-containing polycyclic compound, but with a different arrangement of nitrogen atoms.

    Phenazine: A nitrogen-containing heterocyclic compound with a different ring structure.

Uniqueness:

6,12-Diazaanthanthrene is unique due to the specific placement of nitrogen atoms within the anthanthrene framework. This structural feature imparts distinct electronic properties, making it particularly useful in applications requiring efficient charge transport and stability.

Properties

IUPAC Name

12,22-diazahexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N2/c1-3-11-7-9-16-19-17(11)13(5-1)21-15-10-8-12-4-2-6-14(22-16)18(12)20(15)19/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFHKSYOIDHBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N=C4C=CC5=C6C4=C3C(=NC6=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34494-09-2 (sulfate)
Record name 6,12-Diazaanthanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60172616
Record name 6,12-Diazaanthanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191-27-5
Record name Acridino[2,1,9,8-klmna]acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,12-Diazaanthanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,12-Diazaanthanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acridino[2,1,9,8-klmna]acridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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